Methyl 4-amino-4-(4-methoxyphenyl)butanoate
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Overview
Description
Methyl 4-amino-4-(4-methoxyphenyl)butanoate is an organic compound with the molecular formula C12H17NO3 It is a derivative of butanoic acid, featuring an amino group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(4-methoxyphenyl)butanoate typically involves the esterification of 4-amino-4-(4-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-(4-methoxyphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted phenylbutanoates .
Scientific Research Applications
Methyl 4-amino-4-(4-methoxyphenyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-(4-methoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-methoxyphenyl)butanoate: Lacks the amino group, making it less reactive in certain chemical reactions.
Methyl 4-(4-aminophenyl)butanoate: Lacks the methoxy group, which affects its hydrophobic interactions and biological activity.
Uniqueness
Methyl 4-amino-4-(4-methoxyphenyl)butanoate is unique due to the presence of both the amino and methoxyphenyl groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound in various research applications .
Biological Activity
Methyl 4-amino-4-(4-methoxyphenyl)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and related research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H17NO3 and a molecular weight of approximately 221.27 g/mol. The compound features a butanoate backbone, an amino group, and a methoxyphenyl group, which contribute to its biological activity by enhancing lipophilicity and solubility in biological systems.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which are essential for mitigating oxidative stress in cells .
- Anticancer Activity : Preliminary studies show that derivatives with similar structures can exhibit cytotoxic effects against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer) . The compound's structural components may influence its interaction with cellular targets involved in cancer progression.
- Anticonvulsant Activity : Compounds with methoxyphenyl groups have been associated with anticonvulsant properties, indicating potential therapeutic applications for neurological disorders .
The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the compound may interact with various biological targets, including enzymes and receptors involved in oxidative stress response and cell signaling pathways. The presence of the methoxy group enhances binding affinity to these targets, potentially leading to increased efficacy in therapeutic applications .
Synthesis Methods
This compound can be synthesized through several methods. Common approaches include:
- Direct Amination : Reacting butanoic acid derivatives with p-anisidine under acidic conditions.
- Multi-step Synthesis : Utilizing intermediates from related compounds to enhance yield and purity.
The choice of synthesis method affects the final product's characteristics, including purity and biological activity .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals unique properties that may influence its biological activity:
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
Methyl 2-amino-3-(4-methoxyphenyl)propanoate | Contains a propanoate backbone | Potential anti-cancer properties |
Ethyl 3-amino-3-(3-methoxyphenyl)butanoate | Ethyl ester instead of methyl | Enhanced solubility in organic solvents |
Methyl 5-amino-5-(2-methoxyphenyl)pentanoate | Longer carbon chain | Different metabolic pathways |
This table highlights the specific structural features of this compound that may contribute to its distinct biological activities compared to other compounds.
Case Studies and Research Findings
- Antioxidant Screening : In studies utilizing the DPPH radical scavenging method, derivatives of similar structure exhibited antioxidant activities significantly higher than standard antioxidants like ascorbic acid .
- Cytotoxicity Assays : Compounds structurally related to this compound were tested against human cancer cell lines using MTT assays. Results indicated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective activity based on cellular context .
- Anticonvulsant Studies : Novel derivatives were evaluated for their ability to prevent seizures in animal models, showing promising results that warrant further investigation into their therapeutic potential for epilepsy .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 4-amino-4-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H17NO3/c1-15-10-5-3-9(4-6-10)11(13)7-8-12(14)16-2/h3-6,11H,7-8,13H2,1-2H3 |
InChI Key |
FNRCVPUVUWZSSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCC(=O)OC)N |
Origin of Product |
United States |
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